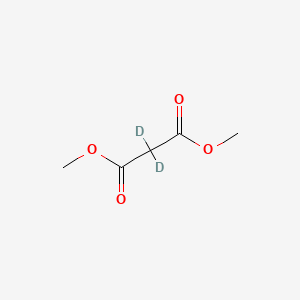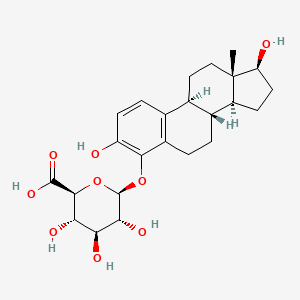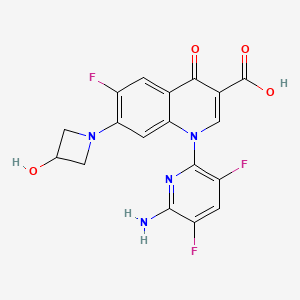
Deschloro-delafloxacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deschloro-delafloxacin is a derivative of delafloxacin, a novel anionic fluoroquinolone antibiotic. Delafloxacin is known for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The unique chemical structure of delafloxacin, which lacks a protonatable substituent, renders it a weak acid and enhances its potency in acidic environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of deschloro-delafloxacin involves multiple steps, starting from the basic fluoroquinolone structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: Deschloro-delafloxacin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Deschloro-delafloxacin has a wide range of scientific research applications, including:
Mécanisme D'action
Deschloro-delafloxacin exerts its antibacterial effects by inhibiting the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II). These enzymes are essential for bacterial DNA replication and transcription. By preventing the relaxation of positive supercoils introduced during the elongation process, this compound inhibits further DNA replication, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Comparison with Other Fluoroquinolones: Deschloro-delafloxacin is unique among fluoroquinolones due to its anionic nature and enhanced activity in acidic environments. Similar compounds include:
Levofloxacin: A commonly used fluoroquinolone with broad-spectrum activity but less effective in acidic conditions.
Moxifloxacin: Another fluoroquinolone with a similar spectrum of activity but different pharmacokinetic properties.
Uniqueness: The unique chemical structure of this compound, particularly the absence of a chlorine atom, contributes to its distinct pharmacological properties and enhanced efficacy against certain bacterial strains .
Propriétés
Formule moléculaire |
C18H13F3N4O4 |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H13F3N4O4/c19-10-1-8-13(3-14(10)24-4-7(26)5-24)25(6-9(15(8)27)18(28)29)17-12(21)2-11(20)16(22)23-17/h1-3,6-7,26H,4-5H2,(H2,22,23)(H,28,29) |
Clé InChI |
JHBINFALINXDNP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)

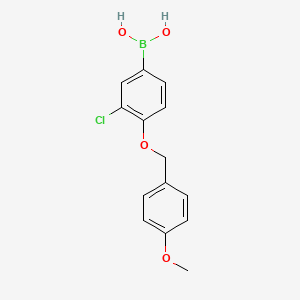
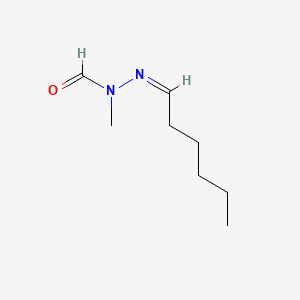
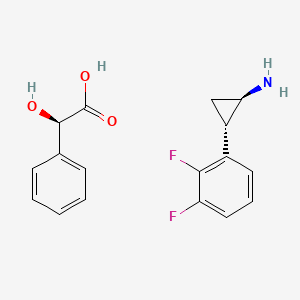
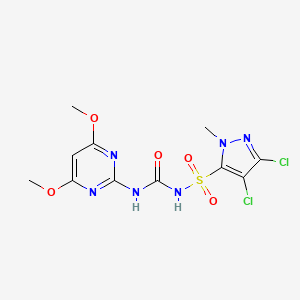
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)

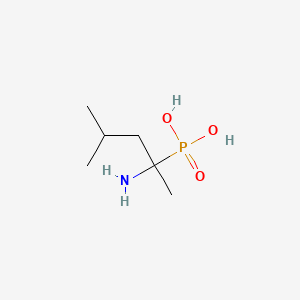
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)

